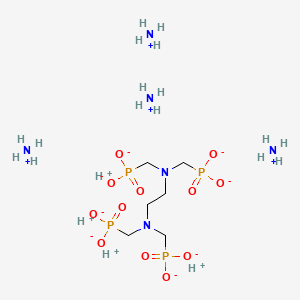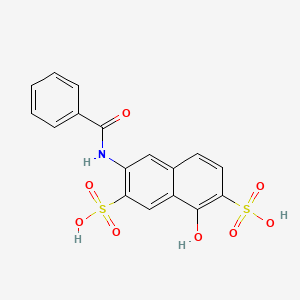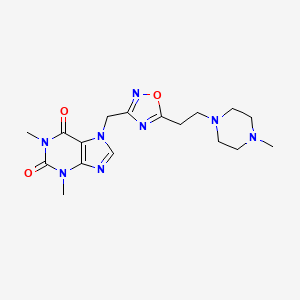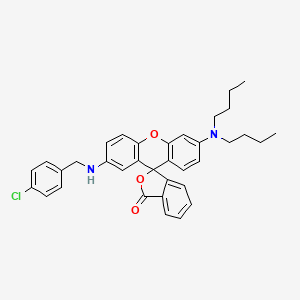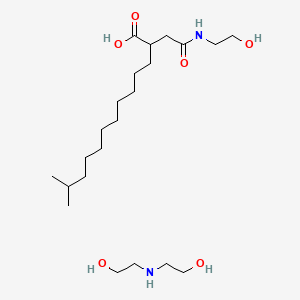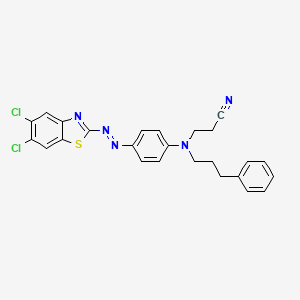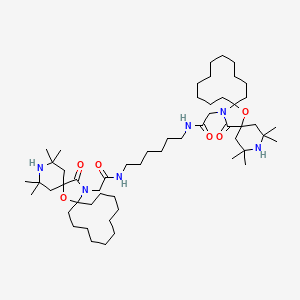
N,N'-Hexane-1,6-diylbis(2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro(5.1.11.2)henicosane-20-acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple spirocyclic and diaza components, making it a subject of interest in advanced chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[51112]henicosane-20-acetamide] involves multiple steps, typically starting with the preparation of the spirocyclic coreThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems to regulate temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions typically require controlled environments, often under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Known for its antioxidant properties.
N,N’-Hexane-1,6-diylbis[1-aziridinecarboxamide]: Used in polymer chemistry.
Uniqueness
What sets N,N’-Hexane-1,6-diylbis[2,2,4,4-tetramethyl-7-oxa-21-oxo-3,20-diazadispiro[5.1.11.2]henicosane-20-acetamide] apart is its complex spirocyclic structure, which imparts unique physical and chemical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
CAS No. |
88380-27-2 |
|---|---|
Molecular Formula |
C54H96N6O6 |
Molecular Weight |
925.4 g/mol |
IUPAC Name |
2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)-N-[6-[[2-(2,2,4,4-tetramethyl-21-oxo-7-oxa-3,20-diazadispiro[5.1.118.26]henicosan-20-yl)acetyl]amino]hexyl]acetamide |
InChI |
InChI=1S/C54H96N6O6/c1-47(2)39-51(40-48(3,4)57-47)45(63)59(53(65-51)31-25-19-15-11-9-12-16-20-26-32-53)37-43(61)55-35-29-23-24-30-36-56-44(62)38-60-46(64)52(41-49(5,6)58-50(7,8)42-52)66-54(60)33-27-21-17-13-10-14-18-22-28-34-54/h57-58H,9-42H2,1-8H3,(H,55,61)(H,56,62) |
InChI Key |
KDCPZBGHCSUJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)C(=O)N(C3(O2)CCCCCCCCCCC3)CC(=O)NCCCCCCNC(=O)CN4C(=O)C5(CC(NC(C5)(C)C)(C)C)OC46CCCCCCCCCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



